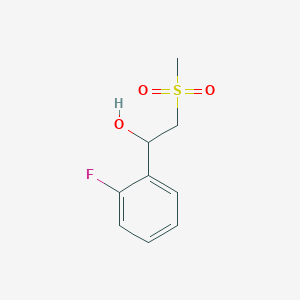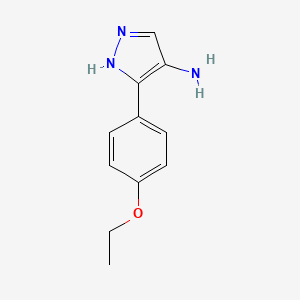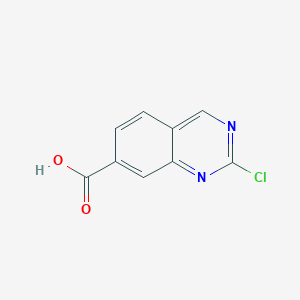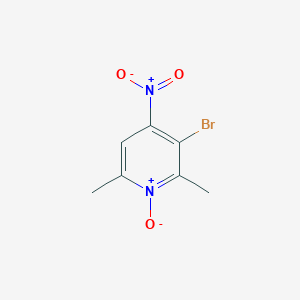
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to an ethanol backbone
准备方法
The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and methylsulfonyl chloride.
Reaction Conditions: The key step involves the reaction of 2-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production: On an industrial scale, the process may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
化学反应分析
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
科学研究应用
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or other cellular processes, depending on its specific application.
相似化合物的比较
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Fluorophenyl)-2-(methylthio)ethanol and 1-(2-Fluorophenyl)-2-(methylsulfonyl)propane share structural similarities but differ in their functional groups or carbon chain length.
Uniqueness: The presence of both a fluorophenyl group and a methylsulfonyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
属性
分子式 |
C9H11FO3S |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-2-methylsulfonylethanol |
InChI |
InChI=1S/C9H11FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
InChI 键 |
BZVODYLZECCFKJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)





![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)



![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)
![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)
